molecular formula C8H9NO5S B14716767 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol CAS No. 21386-33-4

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol

Cat. No.: B14716767
CAS No.: 21386-33-4
M. Wt: 231.23 g/mol
InChI Key: NEDXJGILCQKLBU-UHFFFAOYSA-N
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Description

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol is a nitroaromatic compound featuring a sulfonyl group (-SO₂-) and a hydroxyl (-OH) functional group. The sulfonyl group in the target compound distinguishes it from sulfanyl or ether analogs, likely influencing its electronic properties, reactivity, and biological activity.

Properties

CAS No.

21386-33-4

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfonylethanol

InChI

InChI=1S/C8H9NO5S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2

InChI Key

NEDXJGILCQKLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol typically involves the nitration of benzene followed by sulfonation and subsequent reactions to introduce the ethan-1-ol group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

  • 2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol (CAS 638994-72-6): Functional Groups: Nitrophenyl, sulfanyl (-S-), and alcohol. Molecular Formula: C₉H₁₁NO₃S.
  • 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23):

    • Functional Groups : Bromo, methoxy, and alcohol.
    • Synthesis Efficiency : 92% yield via optimized reduction protocols, highlighting high efficiency compared to azide-containing analogs .
  • 2-(2-Azidoethoxy)ethan-1-ol: Functional Groups: Azide (-N₃), ether, and alcohol. Synthesis Yield: 60% via nucleophilic substitution (sodium azide with 2-(2-chloroethoxy)ethanol) .

Spectroscopic and Analytical Data

  • 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol : Characterized via NMR and LC-MS, with unique chemical shifts for the methyl group (C9) and aromatic protons .
  • Pharmaceutical Derivatives : Pyrazolo[1,5-a]pyrimidines with ethan-1-ol side chains (e.g., compound 7o) show 96–97% HPLC purity, underscoring the importance of alcohol functionality in drug design .

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Hazards Reference
2-(2-Nitrobenzenesulfonyl)ethan-1-ol Not reported Nitro, sulfonyl, -OH Not reported Unknown -
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol C₉H₁₁NO₃S Nitro, sulfanyl, -OH Not reported Precautionary measures
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ Bromo, methoxy, -OH 92% Not specified
2-(2-Azidoethoxy)ethan-1-ol C₄H₉N₃O₂ Azide, ether, -OH 60% Not specified

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